N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide
Description
The compound N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide features a 2-methoxyphenyl-substituted piperazine core linked via a sulfonylethyl chain to a sterically hindered 3,3-dimethylbutanamide group. The sulfonyl group may enhance metabolic stability, while the dimethylbutanamide moiety could influence steric interactions with receptor binding pockets .
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O4S/c1-19(2,3)15-18(23)20-9-14-27(24,25)22-12-10-21(11-13-22)16-7-5-6-8-17(16)26-4/h5-8H,9-15H2,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKICNZMEPBLRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels and other tissues . By binding to these receptors, the compound can modulate various physiological responses, including vasoconstriction and neurotransmitter release .
Comparison with Similar Compounds
Structural Analogues and Receptor Affinity
The compound’s structural analogs can be categorized based on variations in the piperazine substituents, linking chains, and terminal amide groups. Key comparisons include:
Piperazine Substitutions
18F-FCWAY (5-HT1A Receptor Ligand)
- Structure : Contains a 4-(2-methoxyphenyl)piperazine group linked to a cyclohexanecarboxamide via an ethyl chain.
- Key Findings : Demonstrates high 5-HT1A receptor affinity but suffers from defluorination, leading to bone uptake of radioactivity. Miconazole co-administration mitigates this issue by inhibiting CYP450 enzymes .
- Comparison : The target compound’s sulfonylethyl chain and 3,3-dimethylbutanamide may reduce metabolic instability compared to 18F-FCWAY’s fluorinated cyclohexane group.
Dopamine D3 Receptor Antagonists () Structure: Piperazine substituted with 2,3-dichlorophenyl or 2-methoxyphenyl groups, linked to heterobiarylcarboxamides via butyl chains. Key Findings: High affinity and enantioselectivity for D3 receptors, with substituents like 2-methoxyphenyl enhancing selectivity over D2 receptors .
Linking Chains and Terminal Groups
N-(4-(Thiophen-3-yl)phenyl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide ()
- Structure : Pentanamide-linked piperazine with a trifluoromethylphenyl substituent.
- Key Findings : Moderate dopamine D3 receptor affinity (45% yield in synthesis). The trifluoromethyl group enhances lipophilicity .
- Comparison : The target compound’s 3,3-dimethylbutanamide provides steric bulk, which may reduce off-target interactions compared to linear pentanamide chains.
Arylsulfonylindole Derivatives () Structure: Piperazine linked to arylsulfonylindoles via ethanone bridges. Key Findings: High 5-HT6 receptor affinity, with 2-methoxyphenylpiperazine improving binding .
Pharmacokinetic and Metabolic Considerations
- Metabolic Stability : The sulfonyl group in the target compound likely reduces susceptibility to oxidative metabolism compared to compounds with ether or amine linkages (e.g., 18F-FCWAY’s defluorination issue) .
Table: Structural and Functional Comparison
Biological Activity
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide is a compound of significant interest due to its potential therapeutic applications, particularly in the context of neuropharmacology and cardiovascular health. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H24N4O6S
- Molecular Weight : 448.5 g/mol
- CAS Number : 897610-94-5
The compound is characterized by the presence of a piperazine ring and a sulfonamide group, which are known to contribute to its biological activity.
Target Receptors
The primary target of this compound is the alpha1-adrenergic receptor (α1-AR) . This class of G-protein-coupled receptors plays a crucial role in various physiological processes, including vasoconstriction and smooth muscle contraction.
Binding Affinity
The compound exhibits a binding affinity for α1-AR with dissociation constants (K_d) ranging from 22 nM to 250 nM , indicating its potential effectiveness as an antagonist or modulator of these receptors.
Biochemical Pathways
Upon binding to α1-AR, the compound influences several biochemical pathways:
- Vasoconstriction : Activation leads to the contraction of vascular smooth muscles.
- Lower Urinary Tract Effects : It may affect bladder function and urinary output.
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied using in silico modeling techniques. Key parameters include:
- Absorption : The compound is expected to have good oral bioavailability.
- Distribution : It likely distributes widely due to its lipophilic nature.
- Metabolism : Predominantly metabolized in the liver.
- Excretion : Primarily excreted via urine.
Neuroprotective Potential
Research indicates that this compound may possess neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from apoptosis under stress conditions .
Cardiovascular Effects
In animal models, the compound has demonstrated efficacy in reducing blood pressure through its action on α1-ARs. This suggests potential applications in treating hypertension and related cardiovascular disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds derived from piperazine:
- Dopamine D(3) Receptor Interaction : A related compound showed selective affinity for dopamine D(3) receptors, indicating that structural modifications can lead to varying receptor selectivity .
- PET Imaging Studies : Research involving radiolabeled analogs has used similar piperazine derivatives as tracers for serotonin receptors in PET imaging, highlighting their relevance in neuroscience research .
Summary Table of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Alpha1-Adrenergic Activity | K_d values between 22 nM - 250 nM | |
| Neuroprotective Effects | Protects neuronal cells from apoptosis | |
| Cardiovascular Effects | Reduces blood pressure in animal models |
Q & A
Q. What are the optimized synthetic routes for preparing N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via multi-step procedures involving coupling reactions. A general approach (derived from analogous piperazine-sulfonamide syntheses) includes:
- Step 1 : Reacting 2-methoxyphenylpiperazine with a sulfonyl chloride derivative (e.g., chloroethylsulfonyl chloride) under basic conditions (e.g., NaHCO₃, THF, 0–5°C) to form the sulfonamide intermediate.
- Step 2 : Coupling the intermediate with 3,3-dimethylbutanamide using carbodiimide-based reagents (e.g., HBTU, DCC) in anhydrous DMF or THF, with catalytic DMAP.
- Yield Optimization : Purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH gradient) and recrystallization (EtOH/H₂O) improves purity. Adjusting stoichiometry (1.2:1 molar ratio of sulfonamide to coupling reagent) and reaction time (12–24 hrs) enhances yields to ~45–62%, as seen in similar piperazine-sulfonamide syntheses .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Confirm the presence of key groups (e.g., methoxy singlet at δ 3.83 ppm, piperazine protons at δ 2.58–3.44 ppm, sulfonyl ethyl protons at δ 3.05–3.38 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.
- X-ray Crystallography (if applicable): Resolve stereochemistry of the piperazine ring and sulfonamide linkage, as demonstrated for related D3 receptor antagonists .
Q. What receptor binding profiles are associated with this compound, and how are they assessed?
- Methodological Answer :
- Radioligand Binding Assays : Screen against dopamine (D2/D3), serotonin (5-HT1A/2A), and adrenergic receptors using ³H-labeled ligands (e.g., [³H]spiperone for D2/D3).
- Key Findings : Analogous 2-methoxyphenylpiperazine derivatives exhibit high D3 receptor affinity (Kᵢ = 2–10 nM) and selectivity over D2 (>100-fold). Competitive binding assays (IC₅₀ values) in transfected HEK293 cells are recommended .
Advanced Research Questions
Q. How can enantioselective synthesis challenges be addressed for chiral analogs of this compound?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/IPA eluent) to separate enantiomers.
- Asymmetric Synthesis : Employ enantiopure starting materials (e.g., (R)- or (S)-piperazine derivatives) or catalysts (e.g., BINAP-Ru complexes) during sulfonylation. For example, (S)-configured analogs of similar compounds showed 10-fold higher D3 affinity than (R)-enantiomers .
Q. What structure-activity relationship (SAR) trends are critical for optimizing dopamine receptor selectivity?
- Methodological Answer :
- Substituent Modifications :
- Piperazine Ring : Bulky N-alkyl groups (e.g., tert-butyl) reduce D2 binding while retaining D3 affinity .
- Sulfonamide Linker : Ethyl spacers (vs. methyl) improve membrane permeability (logP ~2.5–3.0).
- Methoxy Position : Ortho-substitution on the phenyl ring enhances D3 selectivity (Kᵢ ratio D3/D2 = 0.1 vs. 0.5 for para-substituted analogs) .
- Computational Modeling : Docking studies (e.g., Schrödinger Suite) identify key interactions (e.g., hydrogen bonds with Ser192/196 in D3 receptors) .
Q. How should contradictory data on compound efficacy in in vivo vs. in vitro models be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsomes) and blood-brain barrier penetration (PAMPA-BBB assay). Low brain exposure (AUC < 200 ng·h/mL) may explain in vivo–in vitro discrepancies.
- Metabolite Identification : LC-MS/MS to detect active metabolites (e.g., N-desmethyl or sulfone derivatives) that contribute to off-target effects .
- Dose-Response Refinement : Adjust dosing regimens (e.g., chronic vs. acute administration) in rodent models to align with receptor occupancy rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
